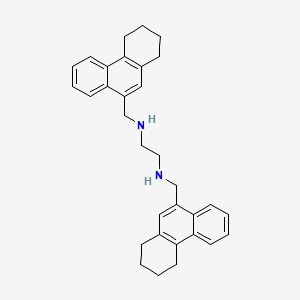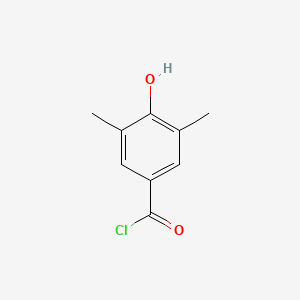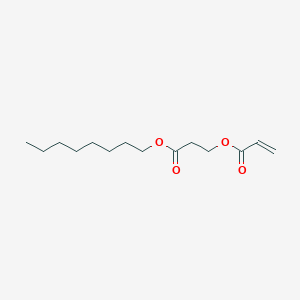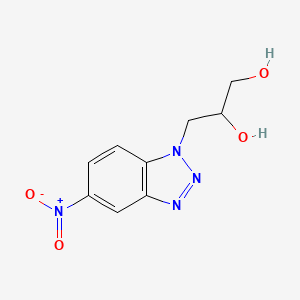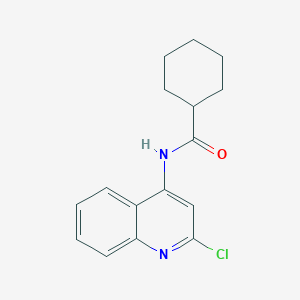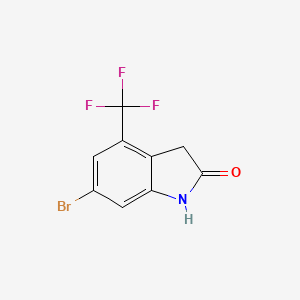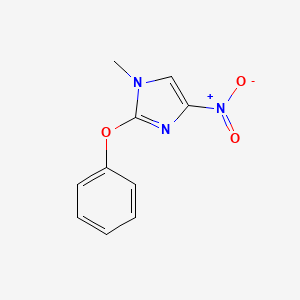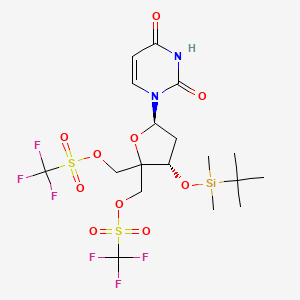
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a unique structure that includes a tetrahydrofuran ring, a tert-butyldimethylsilyl group, and a pyrimidinyl moiety, making it a valuable intermediate in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride, followed by the introduction of the pyrimidinyl moiety through nucleophilic substitution reactions. The final step involves the formation of the trifluoromethanesulfonate esters under mild conditions using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinyl moiety.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) include substituted pyrimidinyl derivatives, silyl-protected alcohols, and various nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block for the construction of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
In biology and medicine, ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is used in the development of nucleoside analogs and other bioactive compounds. Its ability to modify nucleophilic sites in biomolecules makes it a useful tool in drug discovery and development.
Industry
In industry, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity enable the production of high-performance polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate groups serve as leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, including the modification of biomolecules and the construction of complex organic frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
- ((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[(2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
The uniqueness of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) lies in its combination of functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in the synthesis of diverse organic compounds.
Eigenschaften
Molekularformel |
C18H26F6N2O10S2Si |
|---|---|
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
[(3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-(trifluoromethylsulfonyloxymethyl)oxolan-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C18H26F6N2O10S2Si/c1-15(2,3)39(4,5)36-11-8-13(26-7-6-12(27)25-14(26)28)35-16(11,9-33-37(29,30)17(19,20)21)10-34-38(31,32)18(22,23)24/h6-7,11,13H,8-10H2,1-5H3,(H,25,27,28)/t11-,13+/m0/s1 |
InChI-Schlüssel |
FWAPGLVKWWPQEV-WCQYABFASA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


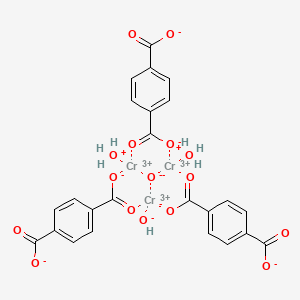
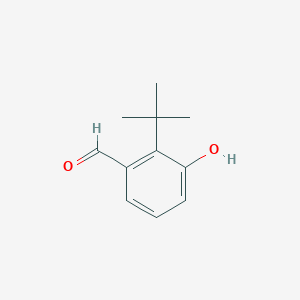
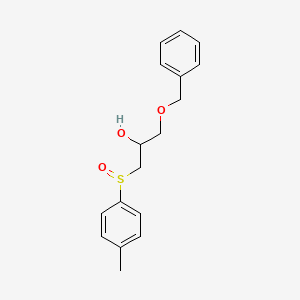
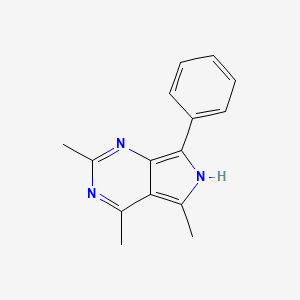
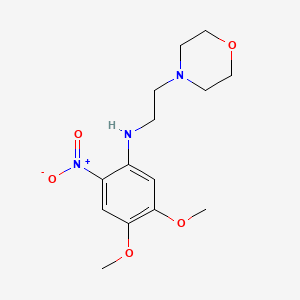
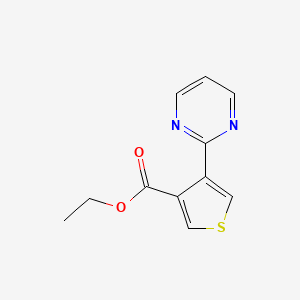
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
